molecular formula C17H18ClN3O2 B2478769 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2380058-55-7

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2478769
CAS No.: 2380058-55-7
M. Wt: 331.8
InChI Key: RHIRZHCGKWDVPR-UHFFFAOYSA-N
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Description

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a complex organic compound that features a piperidine ring, a chlorobenzoyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-chlorobenzoyl chloride with piperidine to form the intermediate 1-(2-chlorobenzoyl)piperidine. This intermediate is then reacted with 5-methylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzoyl)piperidin-4-yl]acetic acid
  • 2-[[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]methyl]benzoic acid

Uniqueness

2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-12-10-19-17(20-11-12)23-13-6-8-21(9-7-13)16(22)14-4-2-3-5-15(14)18/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIRZHCGKWDVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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